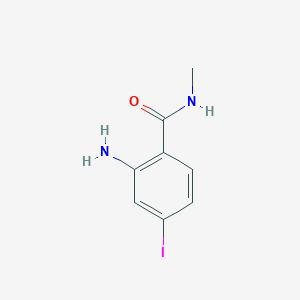
2-Amino-4-iodo-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-iodo-N-methylbenzamide is an organic compound with the molecular formula C8H9IN2O It is a derivative of benzamide, characterized by the presence of an amino group at the second position, an iodine atom at the fourth position, and a methyl group attached to the nitrogen atom of the benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-iodo-N-methylbenzamide typically involves the iodination of 2-Amino-N-methylbenzamide. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzene ring. The reaction conditions often involve the use of solvents such as acetic acid or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
2-Amino-4-iodo-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-iodo-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in enhancing the compound’s binding affinity and specificity towards its target. The amino and methyl groups can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-N-methylbenzamide: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
4-Amino-N-methylbenzamide: Has the amino group at the fourth position instead of the second, leading to different substitution patterns and properties.
2-Amino-4-chloro-N-methylbenzamide: Contains a chlorine atom instead of iodine, which can affect its reactivity and interactions with biological targets.
Uniqueness
2-Amino-4-iodo-N-methylbenzamide is unique due to the presence of the iodine atom, which can significantly influence its chemical and biological properties. The iodine atom can enhance the compound’s ability to participate in specific reactions, such as coupling reactions, and can also improve its binding affinity to certain biological targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C8H9IN2O |
|---|---|
Peso molecular |
276.07 g/mol |
Nombre IUPAC |
2-amino-4-iodo-N-methylbenzamide |
InChI |
InChI=1S/C8H9IN2O/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H,11,12) |
Clave InChI |
JCVCNZMOGNMZJJ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=C(C=C1)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





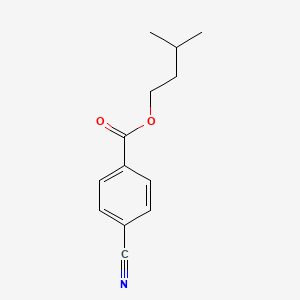
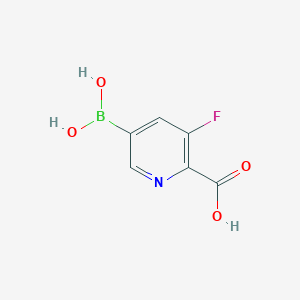

![2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13935350.png)



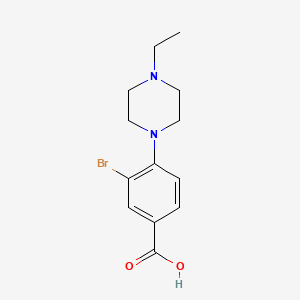
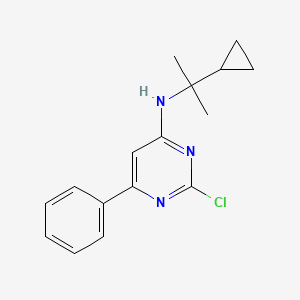
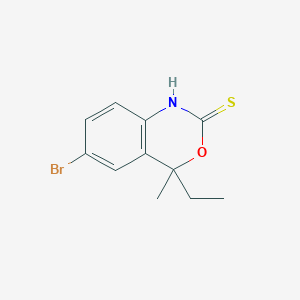
![3-[2-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13935389.png)
